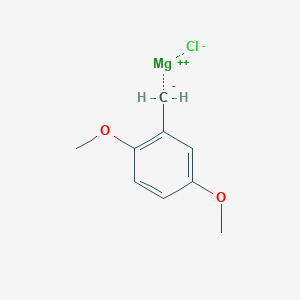

2,5-Dimethoxybenzylmagnesium chloride

概要

説明

2,5-Dimethoxybenzylmagnesium chloride is an organometallic compound known for its significant role in organic synthesis. It is commonly used as a Grignard reagent, which is a class of compounds widely utilized in forming carbon-carbon bonds. The compound is also referred to as Veratrole magnesium chloride and has the molecular formula C9H11ClMgO2.

準備方法

Synthetic Routes and Reaction Conditions

2,5-Dimethoxybenzylmagnesium chloride is typically synthesized through the reaction of 2,5-dimethoxybenzyl chloride with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and solvent concentration, are optimized to maximize yield and minimize by-products .

化学反応の分析

Carbon Dioxide Insertion

Under mechanochemical conditions, 2,5-dimethoxybenzylmagnesium chloride reacts with gaseous CO₂ to form 2,5-dimethoxybenzophenone (50% yield) . This contrasts with typical Grignard reactions with CO₂, which usually yield carboxylic acids. The proximity of methoxy groups likely stabilizes a ketone intermediate via resonance or steric effects.

Solvent Effects on Reaction Outcomes

The solvent significantly impacts reaction efficiency and selectivity :

-

Diethyl ether (Et₂O): Favors Grignard product formation (80:20 product-to-Wurtz coupling ratio).

-

THF: Reverses selectivity (30:70 product-to-Wurtz ratio) due to stronger solvation of magnesium.

-

2-MeTHF: Mimics Et₂O behavior but offers greener alternatives.

| Solvent | Product Ratio (Grignard:Wurtz) | Notes |

|---|---|---|

| Et₂O | 80:20 | Optimal for target reactivity |

| THF | 30:70 | Poor selectivity |

| 2-MeTHF | 80:20 | Sustainable alternative |

Radical Pathways

The Mg–C bond dissociation energy (BDE) in this compound is influenced by coordinated substrates. For example, coordination with carbonyl difluoride reduces the BDE to 24.8 kcal/mol, facilitating radical pathways . This explains unexpected products like ketones in certain conditions .

Challenges and By-Products

科学的研究の応用

2,5-Dimethoxybenzylmagnesium chloride has a wide range of applications in scientific research:

Organic Synthesis: Used to form complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

Material Science: Utilized in the preparation of advanced materials and polymers.

作用機序

The mechanism of action of 2,5-dimethoxybenzylmagnesium chloride involves the formation of a highly reactive nucleophile. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the reaction .

類似化合物との比較

Similar Compounds

Uniqueness

2,5-Dimethoxybenzylmagnesium chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

生物活性

2,5-Dimethoxybenzylmagnesium chloride is a Grignard reagent that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its potential biological activities, which have been explored in various studies. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of 2,5-dimethoxybenzyl chloride with magnesium in anhydrous ether. The general reaction can be represented as follows:

The compound has a molecular weight of approximately 200.65 g/mol and is characterized by its reactivity as a nucleophile in various organic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition of growth. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be useful in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. It was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings suggest that the compound could be further investigated for its therapeutic potential in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act by disrupting cellular processes essential for microbial growth and cancer cell proliferation. The exact mechanism remains under investigation but is believed to involve:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through intrinsic apoptotic pathways.

Case Studies

Several case studies have highlighted the use of Grignard reagents like this compound in medicinal chemistry. For instance:

- Case Study on Synthesis of Anticancer Agents : Researchers successfully utilized this Grignard reagent to synthesize novel compounds with enhanced anticancer activity. The derivatives showed improved selectivity towards cancer cells while sparing normal cells.

- Antimicrobial Formulations : A formulation containing this compound was tested for its efficacy against multi-drug resistant bacterial strains. The study reported promising results, indicating that this compound could serve as a lead structure for developing new antibiotics.

特性

IUPAC Name |

magnesium;2-methanidyl-1,4-dimethoxybenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Mg/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWKOAPUAURJGO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。